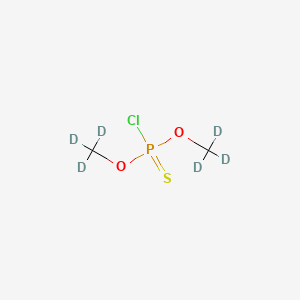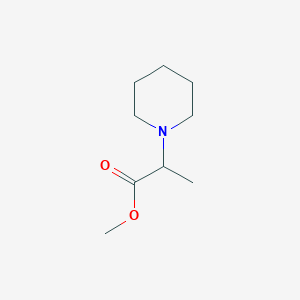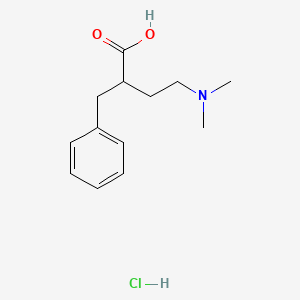
(2RS)-2-Benzyl-4-(dimethylamino)butanoic Acid Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2RS)-2-Benzyl-4-(dimethylamino)butanoic Acid Hydrochloride is a chemical compound known for its applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its molecular formula C12H18ClNO2 and a molecular weight of 243.73 g/mol. It is commonly used as an intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2RS)-2-Benzyl-4-(dimethylamino)butanoic Acid Hydrochloride typically involves the reaction of benzyl chloride with dimethylamine, followed by the addition of butanoic acid. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The resulting product is then purified through crystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2RS)-2-Benzyl-4-(dimethylamino)butanoic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Benzyl alcohol derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
(2RS)-2-Benzyl-4-(dimethylamino)butanoic Acid Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (2RS)-2-Benzyl-4-(dimethylamino)butanoic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)butanoic Acid Hydrochloride: Similar in structure but lacks the benzyl group.
3-(Dimethylamino)butanoic Acid Hydrochloride: Similar but with a different position of the dimethylamino group.
Uniqueness
(2RS)-2-Benzyl-4-(dimethylamino)butanoic Acid Hydrochloride is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Propriétés
Numéro CAS |
1823817-92-0 |
|---|---|
Formule moléculaire |
C13H20ClNO2 |
Poids moléculaire |
257.75 g/mol |
Nom IUPAC |
2-benzyl-4-(dimethylamino)butanoic acid;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-14(2)9-8-12(13(15)16)10-11-6-4-3-5-7-11;/h3-7,12H,8-10H2,1-2H3,(H,15,16);1H |
Clé InChI |
OUWUZSOERSPSRK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(CC1=CC=CC=C1)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


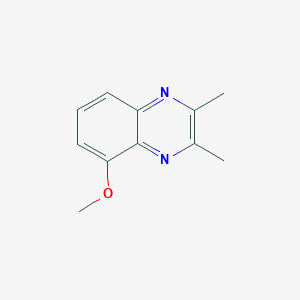
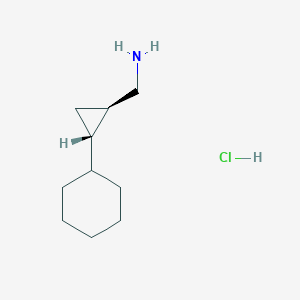
![N-[(1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13432860.png)
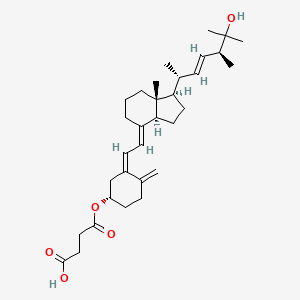
![Methyl 7-Chloro-2,3,4a,5-tetrahydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate](/img/structure/B13432886.png)
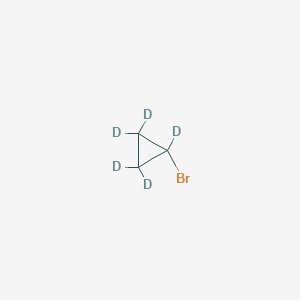
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile](/img/structure/B13432897.png)
![1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid](/img/structure/B13432901.png)


